molecular formula C13H8Br2O3 B2440042 (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one CAS No. 1018785-64-2

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one

Cat. No.: B2440042
CAS No.: 1018785-64-2
M. Wt: 372.012
InChI Key: SSMQVHZAPAULLU-ZPUQHVIOSA-N
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Description

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one is a synthetic curcumin analogue belonging to the class of 1,5-diarylpenta-1,4-dien-3-ones. This compound is a key intermediate in organic synthesis and pharmaceutical research, specifically designed through structural modification of the natural compound curcumin to enhance its metabolic stability and biological activity profile . The compound features a central penta-1,4-dien-3-one backbone flanked by two 5-bromofuran-2-yl rings in E-configuration, with the bromine atoms providing distinct electronic properties and potential for further functionalization . In scientific research, this compound is primarily investigated as a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . 11β-HSD1 plays a crucial role in glucocorticoid metabolism by converting inactive cortisone to active cortisol within tissues, and its inhibition represents a promising therapeutic strategy for metabolic diseases including type 2 diabetes, obesity, and metabolic syndrome . Research indicates that curcumin analogues with this core structure demonstrate significantly improved selectivity for 11β-HSD1 over the closely related 11β-HSD2 isoform, which is critical for avoiding undesirable side effects such as sodium retention and hypertension . The compound is supplied as a high-purity solid for research applications. It is intended for in vitro studies including enzyme inhibition assays, mechanism of action investigations, and structure-activity relationship studies aimed at developing novel therapeutic agents for metabolic disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O3/c14-12-7-5-10(17-12)3-1-9(16)2-4-11-6-8-13(15)18-11/h1-8H/b3-1+,4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMQVHZAPAULLU-ZPUQHVIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C=CC(=O)C=CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)Br)/C=C/C(=O)/C=C/C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromofuran-2-carbaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable diene precursor, such as 1,4-pentadien-3-one, in the presence of a base like sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dienone to a saturated ketone or alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Compounds with new functional groups replacing the bromine atoms.

Scientific Research Applications

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes or receptors. The bromofuran groups can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity. The conjugated dienone system can also undergo electron transfer reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1E,4E)-1,5-bis(5-chlorofuran-2-yl)penta-1,4-dien-3-one
  • (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one
  • (1E,4E)-1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-one

Uniqueness

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one is unique due to the presence of bromine atoms, which can significantly alter its reactivity and interaction with other molecules compared to its chloro, methyl, or nitro analogs. The bromine atoms can also enhance the compound’s ability to participate in halogen bonding, a feature that can be exploited in designing new materials or drugs.

Biological Activity

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one is a synthetic organic compound notable for its unique structure and potential biological activities. This compound belongs to the class of conjugated dienones and features two bromofuran moieties attached to a penta-1,4-dien-3-one backbone. The presence of bromine atoms and furan rings enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C13H8Br2O3. The compound is characterized by the following structural features:

  • Bromofuran Groups : The two 5-bromofuran substituents contribute to the compound's biological activity through potential interactions with enzymes and receptors.
  • Conjugated System : The penta-1,4-dien-3-one backbone allows for electron delocalization, which can influence the compound's reactivity and binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Binding : Its structure allows for binding to receptors that regulate cellular functions.
  • Electron Transfer Reactions : The conjugated dienone system can participate in electron transfer reactions, affecting biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that this compound was particularly effective against Gram-positive bacteria and showed promising activity against Gram-negative strains resistant to conventional antibiotics like ampicillin .

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainActivity LevelNotes
Staphylococcus aureusHighEffective at low concentrations
Escherichia coliModerateResistance observed in some strains
Enterobacter cloacaeSignificantEffective against ampicillin-resistant strains

Cytotoxicity

Cytotoxic effects were evaluated in various cancer cell lines. The findings suggest that this compound has a selective cytotoxic effect on certain cancer cells while exhibiting lower toxicity towards normal cells .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical Cancer)25High
MCF7 (Breast Cancer)30Moderate
Normal Fibroblasts>100Low

Case Studies

A study focusing on the synthesis and biological evaluation of this compound highlighted its potential as a lead compound for developing new antimicrobial agents. The researchers synthesized the compound using a condensation reaction between 5-bromofuran derivatives and a diene precursor under basic conditions. The resulting compound was tested against a panel of bacterial species and demonstrated notable efficacy .

Q & A

Q. What are the key structural features of (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one, and how do they influence its reactivity?

  • Methodology : The compound’s conjugated dienone system and brominated furan substituents dominate its reactivity. X-ray crystallography (mean C–C bond length: ~1.47 Å) confirms the planarity of the α,β-unsaturated ketone, which facilitates nucleophilic additions and cycloadditions. Bromine atoms on the furan rings enhance electrophilic substitution reactions due to their electron-withdrawing effects. Structural analogs like bis(2,6-difluorophenyl) derivatives exhibit similar conjugation patterns, as shown in single-crystal studies .

Q. How can researchers synthesize this compound with high stereoselectivity?

  • Methodology : A two-step approach is recommended:
  • Step 1 : Cross-aldol condensation between 5-bromofuran-2-carbaldehyde and a ketone precursor under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone.
  • Step 2 : Stereoselective Wittig or Horner-Wadsworth-Emmons reaction to install the (1E,4E) configuration. Solvent polarity and temperature must be optimized to avoid side products (e.g., Z-isomers). Literature on bis(aryl) analogs suggests yields >70% with THF as the solvent .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and conjugation (e.g., deshielded vinyl protons at δ 6.8–7.2 ppm).
  • IR : Strong carbonyl stretch (~1680 cm1^{-1}) and furan C–Br vibrations (650–750 cm1^{-1}).
  • X-ray diffraction : Resolves stereochemistry and bond angles, as demonstrated for structurally related bis(2,6-difluorophenyl) derivatives (R factor: 0.063) .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent affect the compound’s electronic properties and potential applications in materials science?

  • Methodology : Computational studies (DFT or QSPR models) can quantify the bromine’s impact on the HOMO-LUMO gap. For example, bromine reduces the LUMO energy by ~0.8 eV compared to non-halogenated analogs, enhancing electron-accepting capacity. Experimental validation via cyclic voltammetry (e.g., reduction potentials at −1.2 V vs. Ag/AgCl) aligns with computational predictions .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodology :
  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) versus non-polar solvents (toluene, hexane). Conflicting data may arise from polymorphism; DSC/TGA analysis can identify metastable crystalline forms.
  • QSAR modeling : Correlate solubility with substituent electronic parameters (Hammett constants) using analogs like ethyl 5-fluorobenzofuran-2-carboxylate (logP ~2.5) as references .

Q. How can researchers design experiments to study the compound’s photophysical behavior under varying conditions?

  • Methodology :
  • UV-Vis spectroscopy : Measure absorbance in solvents of differing polarity (e.g., λmax_{\text{max}} shifts from 320 nm in hexane to 340 nm in DMF due to solvatochromism).
  • Time-resolved fluorescence : Assess excited-state lifetimes (τ) under inert vs. oxygenated atmospheres to probe quenching mechanisms. Related bis(aryl) dienones exhibit τ values of 2–5 ns .

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